N-Hydroxy-1H-benzo[d]imidazole-2-carboxamide
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Overview
Description
N-Hydroxy-1H-benzo[d]imidazole-2-carboxamide is a heterocyclic compound that features an imidazole ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-1H-benzo[d]imidazole-2-carboxamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve scalable processes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-1H-benzo[d]imidazole-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different functionalized imidazole derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
N-Hydroxy-1H-benzo[d]imidazole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-Hydroxy-1H-benzo[d]imidazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole-2-carboxamide: Lacks the hydroxy group, which may affect its reactivity and biological activity.
4-hydroxy-1H-benzo[d]imidazole-2-carboxamide: Similar structure but with the hydroxy group in a different position, leading to different chemical properties and applications.
Uniqueness
N-Hydroxy-1H-benzo[d]imidazole-2-carboxamide is unique due to the presence of the hydroxy group, which enhances its reactivity and potential for forming hydrogen bonds. This structural feature makes it particularly valuable in medicinal chemistry for designing enzyme inhibitors and receptor modulators.
Properties
Molecular Formula |
C8H7N3O2 |
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Molecular Weight |
177.16 g/mol |
IUPAC Name |
N-hydroxy-1H-benzimidazole-2-carboxamide |
InChI |
InChI=1S/C8H7N3O2/c12-8(11-13)7-9-5-3-1-2-4-6(5)10-7/h1-4,13H,(H,9,10)(H,11,12) |
InChI Key |
DVYWFTGGRQIKJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=O)NO |
Origin of Product |
United States |
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